![molecular formula C17H20N2O4 B5039334 8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5039334.png)
8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been suggested that the compound may exert its anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. The antibacterial activity of the compound may be due to its ability to disrupt bacterial cell membranes.
Efectos Bioquímicos Y Fisiológicos
8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and has been studied for its potential use in cancer therapy. It has also been found to reduce inflammation and has been studied for its potential use as an anti-inflammatory agent. In addition, it has been found to exhibit antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone in lab experiments is its potential use in cancer therapy. It has been found to exhibit antitumor activity and has been studied for its potential use in cancer therapy. Another advantage is its potential use as an anti-inflammatory agent. It has been found to exhibit anti-inflammatory activity and has been studied for its potential use as an anti-inflammatory agent. However, one of the limitations of using the compound in lab experiments is its potential toxicity. It has been found to exhibit toxic effects on some cells and has been studied for its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone. One direction is the study of its potential use in cancer therapy. The compound has been found to exhibit antitumor activity and has been studied for its potential use in cancer therapy. Another direction is the study of its potential use as an anti-inflammatory agent. The compound has been found to exhibit anti-inflammatory activity and has been studied for its potential use as an anti-inflammatory agent. Additionally, the study of its potential use as an antibacterial agent is another future direction. The compound has been found to exhibit antibacterial activity against various strains of bacteria and has been studied for its potential use as an antibacterial agent.
Métodos De Síntesis
The synthesis of 8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone has been achieved using different methods. One of the most commonly used methods is the reaction of 4-methyl-8-methoxyquinoline-2-carboxylic acid with ethylene glycol in the presence of thionyl chloride. The resulting product is then reacted with morpholine and acetic anhydride to obtain the final product. Other methods of synthesis include the reaction of 4-methyl-8-methoxyquinoline-2-carboxylic acid with ethylene glycol and morpholine in the presence of acetic anhydride and the reaction of 4-methyl-8-methoxyquinoline-2-carboxylic acid with ethylene glycol and morpholine in the presence of acetic acid.
Aplicaciones Científicas De Investigación
8-methoxy-4-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit antitumor activity and has been studied for its potential use in cancer therapy. It has also been studied for its potential use as an anti-inflammatory agent and has been found to exhibit anti-inflammatory activity. In addition, it has been studied for its potential use as an antibacterial agent and has been found to exhibit antibacterial activity against various strains of bacteria.
Propiedades
IUPAC Name |
8-methoxy-4-methyl-1-(2-morpholin-4-yl-2-oxoethyl)quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12-10-15(20)19(11-16(21)18-6-8-23-9-7-18)17-13(12)4-3-5-14(17)22-2/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPULYXOJGLNHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=CC=C2OC)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-4-methyl-1-(2-morpholino-2-oxoethyl)quinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[benzyl(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5039258.png)
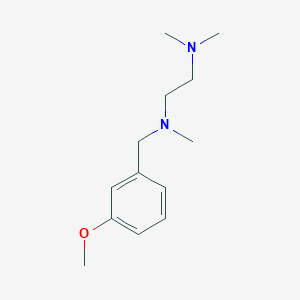
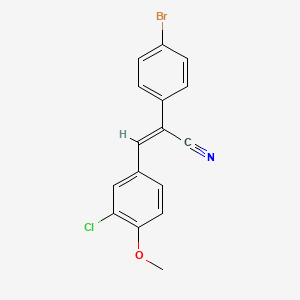
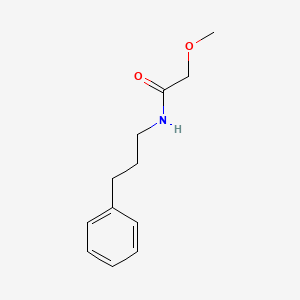
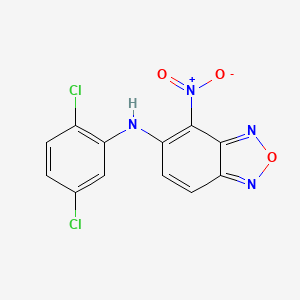
![diethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5039298.png)
![3-{[methyl(propyl)amino]sulfonyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5039304.png)
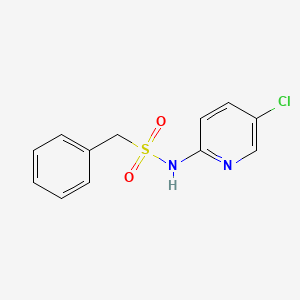
![1-phenyl-4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B5039317.png)
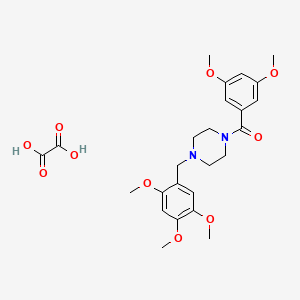
![1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinol](/img/structure/B5039326.png)
![1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5039341.png)
![1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5039356.png)
![(2R*,6S*)-4-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5039361.png)